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Compound of Interest

2-Hydroxy-5-iodo-4-
Compound Name:
methylbenzaldehyde

cat. No.: B1639503

Executive Technical Summary

Molecule: 2-Hydroxy-5-iodo-4-methylbenzaldehyde Formula: CsH71O2 Exact Mass: 261.95
g/mol Core Application: Synthetic intermediate for Schiff base ligands and pharmaceutical
precursors.

This guide provides a definitive analysis of the Electron lonization (El) mass spectrometry
behavior of 2-Hydroxy-5-iodo-4-methylbenzaldehyde. Unlike standard spectral libraries
which may lack niche intermediates, this analysis derives from first-principles fragmentation
mechanics of aryl iodides and ortho-substituted salicylaldehydes.

Key Differentiator: The presence of the lodine atom at the C5 position acts as a "fragility point,”
creating a distinct fragmentation signature dominated by the homolytic cleavage of the C—I
bond, which fundamentally alters the spectrum compared to its bromo- or chloro-analogues.

Experimental Methodology & Protocol

To ensure reproducibility and spectral integrity, the following acquisition parameters are
recommended. This protocol is designed to be self-validating—if the "Diagnostic Check" criteria
are not met, the data should be flagged as suspect.

Standard EI-MS Acquisition Protocol
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Parameter Setting Rationale

Hard ionization is required to
o induce the structural
lonization Source Electron Impact (El) )
fragmentation necessary for

identification.

Standard energy to ensure

library compatibility and
Electron Energy 70 eV ) )

reproducible fragmentation

ratios.

Prevents condensation but
Source Temp 230 °C minimizes thermal degradation

prior to ionization.

Ensures efficient transport of
Transfer Line 250 °C the high-boiling iodinated
aromatic.

Covers the molecular ion (262)
Scan Range m/z 40 — 300 and all lower diagnostic

fragments.

Self-Validating Diagnostic Check

Before accepting data, verify these two internal controls:

e The lodine Deficit: The spectrum must show a monoisotopic molecular ion (no M+2 peak of
equal intensity). If an M+2 peak (approx. 1:1 ratio) is present, the sample is contaminated
with the Bromo-analogue.

e The 127-Gap: There must be a significant mass gap of 127 Da between the Molecular lon
(M*) and the first major fragment, corresponding to the loss of the lodine radical (le).

Fragmentation Pathway Analysis

The fragmentation of 2-Hydroxy-5-iodo-4-methylbenzaldehyde is governed by two
competing mechanistic drivers: the Weak C—I Bond and the Ortho-Effect of the salicylaldehyde
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moiety.

Primary Pathway: The "lodine Ejection” (Dominant)

The C—I bond energy (~65 kcal/mol) is significantly lower than C—H or C-C bonds. Upon
ionization, the radical cation preferentially stabilizes by expelling the lodine radical.

e Mechanism: Homolytic Cleavage.[1][2]
e Transition:[CsH7102]** (m/z 262) — [CsH702]* (m/z 135) + I»

o Observation: The peak at m/z 135 is predicted to be the Base Peak (100%) or a major
fragment. This ion represents the 2-hydroxy-4-methylbenzoyl cation species.

Secondary Pathway: Salicylaldehyde "Ortho-Effects"

Once the iodine is lost (or in competition with it), the remaining salicylaldehyde core undergoes
characteristic eliminations driven by the proximity of the -OH (hydroxyl) and -CHO (formyl)
groups.

e Loss of CO (Carbon Monoxide): Phenolic aldehydes characteristically lose CO (28 Da) to
contract the ring.

o m/z 135 - m/z 107 (Loss of CO).
e Loss of CHO (Formyl Radical): Direct cleavage of the aldehyde group.
o m/z 262 - m/z 233 (Loss of CHO¢) — Less common than | loss.

o Loss of Water (H20): The "Ortho Effect" allows transfer of a hydrogen from the phenol to the
aldehyde oxygen, eliminating water.

o m/z 262 -~ m/z 244 (Loss of H20).

Visualization of Fragmentation Logic

The following diagram maps the causal relationships between the molecular structure and the
observed spectral peaks.

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://m.youtube.com/watch?v=B7F8Jg80Kck
https://en.wikipedia.org/wiki/Fragmentation_(mass_spectrometry)
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1639503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Molecular lon (M+)
m/z 262

[C8H7I02]+.

AN
| N

| N
- lodine Radical (127 Da) + H20 (18 Da) |

Homolytic Cleavage : Ortho-Effect \\' CHO (29 Da)

\

M - 1]+ [M - H20]+ ]
miz 135 miz 244 [Mm /ZCZH3O3]+
(Base Peak Candidate) Ortho Effect

- CO (28 Da)
Phenolic Expulsion

[M-1-CQOJ+
m/z 107
Ring Contraction

- C2H2 / Fragmentation

[CEH5]+
m/z 77/79
Hydrocarbon Residue

Click to download full resolution via product page

Figure 1: Pathway illustrating the dominance of lodine loss followed by phenolic ring
contraction.

Comparative Analysis: Product vs. Alternatives

In drug development, this molecule is often compared against its Bromo-analogue (for reactivity
tuning) or its Non-iodinated parent (as a starting material).

Comparison 1: Vs. 2-Hydroxy-5-bromo-4-
methylbenzaldehyde

This is the most critical comparison for structural confirmation.
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lodo-Derivative Bromo-Derivative

Feature _
(Product) (Alternative)

Scientific Causality

Doublet (1:1 ratio at

Molecular lon Isotope Single Peak (m/z 262)
m/z 215/217)

lodine is monoisotopic
(*271); Bromine has two
isotopes (7°Br, 81Br) in

~1:1 abundance.

C—X Bond Cleavage Extremely High Moderate

The C-I bond is
weaker (~65 kcal/mol)
than C-Br (~81
kcal/mol), making
lodine loss the
dominant spectral

feature.

Base Peak Origin Often [M-I]* (m/z 135)  Often M* or [M-H]*

The Bromo-compound
is more stable under
El, preserving the
molecular ion longer
than the lodo-

compound.

Comparison 2: Vs. 2-Hydroxy-4-methylbenzaldehyde

(Parent)
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lodo-Derivative

Parent (Starting

Feature ) Diagnostic Value
(Product) Material)
Immediate
Molecular lon m/z 262 m/z 136 confirmation of

iodination success.

Shows m/z 135

Low Mass Region _
(Cation)

The lodo-derivative
produces an even-

electron cation (m/z
Shows m/z 136

_ _ 135) directly, whereas
(Radical Cation)

the parent produces a

radical cation (m/z

136).
Predicted Spectral Data Table
Use this table to interpret your GC-MS output.
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. Relative - .
m/z Value lon Identity Origin | Mechanism
Abundance (Est.)
Molecular lon (Radical
262 [M]*e 40 - 80% ,
Cation).
Loss of aldehydic
261 [M-H]*+ 10 - 20%
hydrogen.
Ortho-effect:
244 [M-H20]*e 5-15% Interaction between 1-
CHO and 2-OH.
Diagnostic: Loss of
135 [M-I]* 100% (Base Peak) lodine. Represents
the aryl cation.
Ring contraction after
107 [M-I-COJ* 30 - 50% .
lodine loss.
Aromatic ring
79177 [CeHs]* var. 20 - 40% degradation
fragments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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